3'-Thiothymidine

Descripción general

Descripción

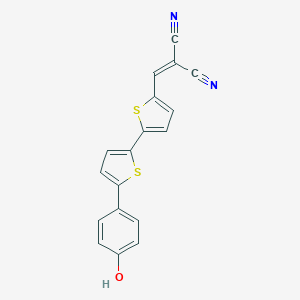

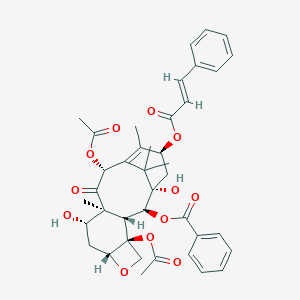

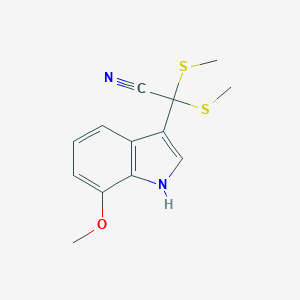

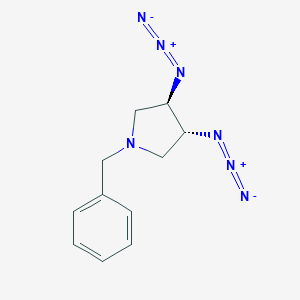

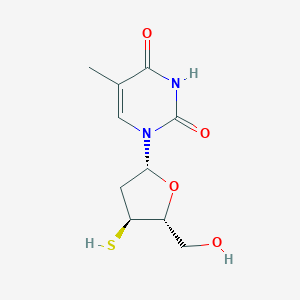

3’-Thiothymidine is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . Its molecular formula is C10H14N2O4S and it has a molecular weight of 258.29400 .

Molecular Structure Analysis

The molecular structure of 3’-Thiothymidine consists of a pyrimidine ring attached to a deoxyribose sugar with a sulfur atom replacing one of the oxygen atoms in the sugar ring .Chemical Reactions Analysis

The chemical reactions involving 3’-Thiothymidine have been explored in several studies. For instance, one study discusses the use of thymidine analogs to improve the replication of an extra DNA base pair . Another study discusses the synthesis of phosphorothioamidites derived from 3’-thio-3’-deoxythymidine .Physical And Chemical Properties Analysis

3’-Thiothymidine has a molecular weight of 258.29400 and a molecular formula of C10H14N2O4S . Its density is 1.45g/cm3 .Aplicaciones Científicas De Investigación

Photodynamic Therapy and Skin Malignancies

3'-Thiothymidine, specifically 4-thiothymidine, has shown potential as a photosensitizer in photodynamic therapy (PDT) for treating skin malignancies like basal cell carcinoma (BCC) and squamous cell carcinoma (SCC). Studies demonstrate its effective penetration and antiproliferative effect in combination with UV-A radiation on skin cancer biopsies, promoting extensive apoptosis in malignant cells while sparing normal skin (Gemenetzidis et al., 2013).

Cancer Photodynamic Therapy Photosensitization

Research on 2-thiothymine, a chromophore of thiothymidine, reveals its high efficiency in intersystem crossing to the triplet state, which contrasts with natural thymine. This heavy-atom effect enhances its potential as a PDT photosensitizer in cancer treatment, offering a different pathway than natural thymine for dissipating excess electronic energy (Cui & Fang, 2013).

Ultrafast Intersystem Crossing in Aqueous Solution

4-Thiothymidine exhibits a unique photophysical pathway in aqueous solutions, characterized by ultrafast intersystem crossing to the triplet manifold, completed within approximately 10 ps. This behavior, supported by quantum chemical calculations, indicates its potential in photodynamic therapy applications (Harada et al., 2010).

Tumor Imaging with Radiopharmaceuticals

4'-[methyl-11C]thiothymidine (11C-4DST) is explored as a novel radiopharmaceutical for tumor imaging due to its rapid incorporation into DNA, outperforming natural thymidine in vivo stability. Its distinctive kinetics in rapidly proliferating and inflammatory tissue may help distinguish between tumor and acute inflammation, showing promise in clinical PET studies for various tumors (Toyohara et al., 2012).

Efficient Synthesis for Scientific Applications

Efficient synthetic procedures for 3',5'-dithiothymidine are developed, highlighting its potential for use in scientific studies. The process avoids oxidation of thiol groups, crucial for maintaining the compound's stability and effectiveness in research applications (Wang et al., 2005).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-5-3-12(10(15)11-9(5)14)8-2-7(17)6(4-13)16-8/h3,6-8,13,17H,2,4H2,1H3,(H,11,14,15)/t6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRCBWCMVHSMBJ-GJMOJQLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00925724 | |

| Record name | 1-(2-Deoxy-3-thiopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Thiothymidine | |

CAS RN |

126862-95-1 | |

| Record name | 3'-Thiothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126862951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-3-thiopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.